molecular formula C9H4BrNO4 B8508392 7-bromo-5-nitro-1H-isochromen-1-one

7-bromo-5-nitro-1H-isochromen-1-one

Cat. No.: B8508392
M. Wt: 270.04 g/mol
InChI Key: LKCRTCQTGYPVNR-UHFFFAOYSA-N
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Description

7-Bromo-5-nitro-1H-isochromen-1-one is a substituted isochromenone derivative featuring a bromine atom at position 7 and a nitro group at position 5 on the fused benzene ring. The bromine and nitro substituents are electron-withdrawing groups (EWGs), which influence the compound’s electronic properties, reactivity, and interactions in biological systems.

Properties

Molecular Formula

C9H4BrNO4

Molecular Weight

270.04 g/mol

IUPAC Name

7-bromo-5-nitroisochromen-1-one

InChI

InChI=1S/C9H4BrNO4/c10-5-3-7-6(1-2-15-9(7)12)8(4-5)11(13)14/h1-4H

InChI Key

LKCRTCQTGYPVNR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=O)C2=C1C(=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-1H-Isochromen-1-One (CAS 245677-36-5)

  • Structure : Bromine at position 5; lacks the nitro group at position 6.
  • Molecular Formula : C₉H₅BrO₂; Molecular Weight: 229.04 g/mol .
  • Key Differences: Substitution Pattern: Bromine at C5 vs. C7 in the target compound.
  • Synthesis: Not detailed in evidence, but brominated isochromenones are typically synthesized via halogenation or cyclization reactions .

7-Bromo-3,3a-Dihydrocyclopenta[b]Chromen-1(2H)-One (4b)

  • Structure : Bromine at position 7; fused cyclopentane ring; lacks nitro group.
  • Molecular Formula : C₁₂H₁₁BrO₂; Molecular Weight: 275.12 g/mol .
  • Key Differences: Ring System: Cyclopenta[b]chromenone vs. planar isochromenone. Reactivity: The fused cyclopentane may sterically hinder reactions at the ketone or benzene ring.
  • Synthesis : Microwave-assisted condensation of 5-bromo-2-hydroxybenzaldehyde and 2-cyclopenten-1-one in acidic medium .

6-(5-Bromo-2-Methoxybenzylamino)-7-Hydroxy-4-Methyl-2H-Chromen-2-One

  • Structure: Bromine on a benzylamino side chain; chromenone core with hydroxy and methoxy groups.
  • Molecular Formula: C₁₈H₁₆BrNO₄; Molecular Weight: 390.24 g/mol.
  • Key Data :
    • Melting Point: 218–219°C.
    • Spectral Data: IR (3546 cm⁻¹, O–H; 1676 cm⁻¹, C=O), ¹H NMR (δ 2.30, CH₃; δ 4.39, NH₂) .
  • Key Differences: Functional Groups: Amino and hydroxy substituents enhance hydrogen-bonding capacity, unlike the nitro group in the target compound.

5-Bromo-7-Fluoroisoindolin-1-One (CAS 957346-37-1)

  • Structure: Isoindolinone core with bromine (C5) and fluorine (C7).
  • Molecular Formula: C₈H₅BrFNO; Molecular Weight: 230.03 g/mol .
  • Key Differences: Core Heterocycle: Isoindolinone (six-membered ring with two nitrogens) vs. isochromenone (oxygen-containing fused ring). Substituent Effects: Fluorine’s electronegativity may mimic nitro’s electron withdrawal but with weaker intensity.

Data Table: Comparative Analysis of Brominated Heterocycles

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Spectral/Physical Data
5-Bromo-1H-isochromen-1-one Isochromenone Br (C5) 229.04 Not available
7-Bromo-3,3a-dihydrocyclopenta[b]chromen-1(2H)-one Cyclopenta[b]chromenone Br (C7), fused cyclopentane 275.12 Microwave synthesis in HCl/DCM
6-(5-Bromo-2-methoxybenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one Chromenone Br (side chain), NH, OCH₃ 390.24 IR: 3546 cm⁻¹ (O–H), 1676 cm⁻¹ (C=O)
5-Bromo-7-fluoroisoindolin-1-one Isoindolinone Br (C5), F (C7) 230.03 Not available

Discussion of Substituent Effects

  • Bromine vs. Nitro Groups : Bromine (moderate EWG) primarily induces steric effects and polarizability, while nitro groups (strong EWG) significantly reduce electron density, altering reactivity in nucleophilic/electrophilic reactions.
  • Positional Isomerism : Bromine at C5 vs. C7 (as in the target compound) may influence regioselectivity in further functionalization or binding to biological targets.
  • Synthetic Challenges: Introducing nitro groups to brominated isochromenones may require controlled nitration conditions to avoid over-oxidation or ring degradation.

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